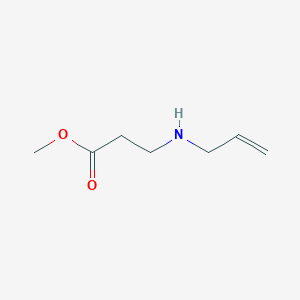

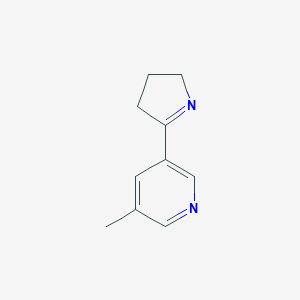

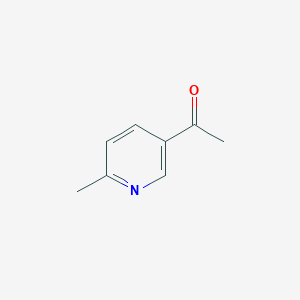

3-(3,4-二氢-2H-吡咯-5-基)-5-甲基吡啶

描述

Synthesis Analysis

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be achieved through efficient pathways, including the novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This process leads to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, which proceed through the intermediacy of a (2-pyridyl)methylimine. This synthesis method demonstrates a marked dependence of the regioselectivity on the presence of additional aminomethylpyridine, suggesting two potential pathways to the target pyrroles (Klappa, McNeill, & Rich, 2002).

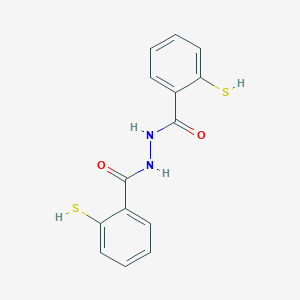

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be elucidated using various spectroscopic and analytical techniques, which reveal its complex architecture. The structural characterization often involves single-crystal X-ray crystallography, providing detailed insights into its molecular geometry and bonding patterns. For compounds within this class, preferential coordination through specific domains when treated with metal ions such as zinc(II) has been observed, highlighting the structural intricacies and coordination chemistry of pyridyl-pyrrole compounds (Klein, Constable, Housecroft, & Zampese, 2014).

科学研究应用

神经营养活性: Zaliznaya 等人 (2020) 的一项研究重点关注相关化合物 2,3,3-三甲基-2,3,5,6,7,8,-六氢-1H-吡咯并[3,4-b]喹啉-9-胺,证明其在两小时内显着降低小鼠的运动活性,表明潜在的神经营养作用 (Zaliznaya 等人,2020).

取代吡咯啉和吡咯的合成: More 等人 (2011) 讨论了使用二乙基 5-烷基/芳基/杂芳基取代的 3,4-二氢-2H-吡咯-4,4-二羧酸酯作为合成取代吡咯啉和吡咯的关键中间体 (More 等人,2011).

药物化学: Smaliy 等人 (2011) 提供了一种合成 3-(吡咯烷-1-基)哌啶的新方法,该方法可用于药物化学中的大规模生产 (Smaliy 等人,2011).

生物传感和铁配合物: Halcrow (2005) 探索了使用 2,6-双(吡唑基)吡啶和相关配体,包括吡啶衍生物,用于生物传感和在铁配合物中表现出不寻常的热和光化学自旋态转变 (Halcrow,2005).

抗血栓、生物膜抑制和溶血活性: Ahmad 等人 (2017) 合成了新型吡啶衍生物,表现出抗血栓、生物膜抑制和溶血活性,特定化合物对血凝块形成和大肠杆菌显示出高功效 (Ahmad 等人,2017).

光响应材料: Sun 等人 (2011) 发现一种合成的化合物显示出远程电子转移特性,表明其作为光响应材料的潜力 (Sun 等人,2011).

药理应用: Ivachtchenko 等人 (2010) 合成了氢化吡咯并吲哚,显示出广泛的药理活性,适用于药物开发 (Ivachtchenko 等人,2010).

未来方向

The future directions for research on “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” could include further investigation into its potential biological activities, such as its antiviral properties . Additionally, more research could be conducted to explore its chemical reactivity and potential applications in organic synthesis .

属性

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJZUAPDXWXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508852 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

CAS RN |

102780-52-9 | |

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)